molecular formula C38H61F3N10O10 B1436939 (Dab9)-Neurotensin (8-13) Trifluoroacetate CAS No. 166824-25-5

(Dab9)-Neurotensin (8-13) Trifluoroacetate

Katalognummer B1436939
CAS-Nummer: 166824-25-5
Molekulargewicht: 874.9 g/mol
InChI-Schlüssel: JFQJZSFSWJGXCV-CGFWPNOCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Neurotensin (8-13) Trifluoroacetate, often referred to as (Dab9)-Neurotensin (8-13) Trifluoroacetate, is a peptide derived from the Neurotensin receptor-binding domain. It is a synthetic form of Neurotensin (8-13), a peptide hormone that is found in the central nervous system and is involved in the regulation of several physiological processes. The trifluoroacetate form of Neurotensin (8-13) is an important tool for exploring the structure-function relationships of Neurotensin (8-13) and its receptors.

Wissenschaftliche Forschungsanwendungen

Role in Physiological and Pathological Processes

Neurotensin, a 13-amino acid peptide, plays a crucial role in a range of physiological and pathological processes across the central nervous system and gastrointestinal tract. Since its discovery, neurotensin has been implicated in diseases such as schizophrenia and colorectal cancer. Research continues to explore the role of neurotensin and its analogs, including (Dab9)-Neurotensin (8-13) Trifluoroacetate, in therapeutic contexts. For instance, neurotensin-based pharmacologic agents have shown promise in animal models for conditions like chronic pain, alcoholism, and cancer, highlighting its potential in developing drugs for various medical conditions (Mustain, Rychahou, & Evers, 2011).

Structure-Activity Relationship and Pain Modulation

Studies on neurotensin's structure-activity relationship have led to the development of peptidomimetic receptor agonists and non-peptidic receptor antagonists. These tools are crucial for exploring neurotensin's mechanisms at tissue and cellular levels, potentially paving the way for new generation analgesics. Notably, neurotensin's antinociceptive effects offer a unique therapeutic avenue distinct from opioid analgesia, suggesting the possibility of developing hybrid analgesics that activate both opioid and neurotensin antinociceptive pathways (Kleczkowska & Lipkowski, 2013).

Regulation of Food Intake

Neurotensin analog agonists based on NT8-13, such as (Dab9)-Neurotensin (8-13) Trifluoroacetate, show potential in modulating food intake and body weight. Research has demonstrated persistent, dose-dependent reductions in weight gain with the administration of NT analogs, indicating neurotensin's involvement in satiety and its potential application in anti-obesity therapies (Fredrickson, Boules, & Richelson, 2014).

Electrophysiological Studies and Neurotensin's Actions

Electrophysiological studies on neurotensin, including its analogs, have explored its modulatory effects on dopamine cells, shedding light on the complex interactions between neurotensin and dopamine neurotransmission. This research is crucial for understanding neurotensin's role in neuropsychiatric disorders and developing targeted therapies (Shi & BUNNEY, 1992).

Neurotensin in Cancer Growth and Diagnostic Tools

Investigations into neurotensin's role in cancer growth have highlighted its involvement in tumor proliferation and the development of neurotensin analogs for tumor imaging. This research underscores the therapeutic and diagnostic potential of neurotensin and its analogs in oncology, offering insights into novel treatments and imaging techniques for cancer (Carraway & Plona, 2006).

Wirkmechanismus

(Dab9)-Neurotensin (8-13) is one of the most potent agonists at human and rat neurotensin receptor (Kd of 0.3 and 0.2 nM, respectively). Moreover, it stimulates phosphatidylinositol turnover 2 times more than neurotensin (8-13) .

Eigenschaften

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H60N10O8.C2HF3O2/c1-5-21(4)29(33(51)44-27(35(53)54)18-20(2)3)45-31(49)26(19-22-10-12-23(47)13-11-22)43-32(50)28-9-7-17-46(28)34(52)25(14-15-37)42-30(48)24(38)8-6-16-41-36(39)40;3-2(4,5)1(6)7/h10-13,20-21,24-29,47H,5-9,14-19,37-38H2,1-4H3,(H,42,48)(H,43,50)(H,44,51)(H,45,49)(H,53,54)(H4,39,40,41);(H,6,7)/t21-,24-,25-,26-,27-,28-,29-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQJZSFSWJGXCV-CGFWPNOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCN)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCN)NC(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H61F3N10O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

874.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Dab9)-Neurotensin (8-13) Trifluoroacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Dab9)-Neurotensin (8-13) Trifluoroacetate
Reactant of Route 2
(Dab9)-Neurotensin (8-13) Trifluoroacetate
Reactant of Route 3
(Dab9)-Neurotensin (8-13) Trifluoroacetate
Reactant of Route 4
(Dab9)-Neurotensin (8-13) Trifluoroacetate
Reactant of Route 5
(Dab9)-Neurotensin (8-13) Trifluoroacetate
Reactant of Route 6
(Dab9)-Neurotensin (8-13) Trifluoroacetate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.